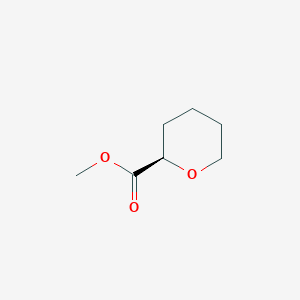
2H-Pyran-2-carboxylicacid,tetrahydro-,methylester,(R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl tetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydro-2H-pyran-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for ®-methyl tetrahydro-2H-pyran-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often use advanced catalytic systems to ensure high enantioselectivity and purity .
化学反应分析
Types of Reactions
®-methyl tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
科学研究应用
®-methyl tetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of ®-methyl tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which it is used .
相似化合物的比较
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar in structure but differs in the position of the carboxylate group.
Methyl tetrahydro-2H-pyran-3-carboxylate: Another structural isomer with the carboxylate group at a different position.
Uniqueness
®-methyl tetrahydro-2H-pyran-2-carboxylate is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its isomers . This uniqueness makes it valuable in enantioselective synthesis and applications requiring specific stereochemistry .
生物活性
2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)-(9CI) is a compound with significant biological activity and potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C6H10O3
- Molecular Weight : 130.14 g/mol
- CAS Number : 51673-83-7
- IUPAC Name : Tetrahydro-2H-pyran-2-carboxylic acid methyl ester
Biological Activity
The biological activity of 2H-Pyran-2-carboxylic acid derivatives has been studied extensively. The following sections highlight key findings from various studies.
Antimicrobial Activity
Research indicates that 2H-Pyran derivatives exhibit antimicrobial properties . For instance, a study involving the synthesis of various pyran derivatives demonstrated their effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of the bacterial cell wall synthesis .
Antioxidant Properties
Another significant aspect of this compound is its antioxidant activity . Studies have shown that 2H-Pyran derivatives can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases. The antioxidant capacity was evaluated using DPPH and ABTS assays, where the compound displayed notable scavenging activity .
Anti-inflammatory Effects
The anti-inflammatory potential of 2H-Pyran compounds has also been documented. In vitro studies revealed that these compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory conditions .
Case Studies
The biological activity of 2H-Pyran-2-carboxylic acid is attributed to its structural features that allow interaction with biological macromolecules. The following mechanisms have been proposed:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways critical for pathogen survival.
- Scavenging Free Radicals : The presence of hydroxyl groups in the structure contributes to its ability to neutralize free radicals.
属性
IUPAC Name |
methyl (2R)-oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZRCUVVJMWSMP-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














